molecular formula C8H11N3OS B1376735 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one CAS No. 1461705-50-9

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one

Cat. No. B1376735
CAS RN: 1461705-50-9
M. Wt: 197.26 g/mol
InChI Key: BKVBQUYBMLXRLW-UHFFFAOYSA-N
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Description

“1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for their antimicrobial activity against bacteria and fungal species . Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives have been studied extensively . For example, a new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was synthesized and evaluated for their antimicrobial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific derivative and its functional groups .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is diverse and depends on the specific derivative . For example, some compounds showed good anticonvulsant activity by binding with SV2 protein .

Safety and Hazards

The safety and hazards of 1,3,4-thiadiazole derivatives can also vary widely depending on the specific derivative . In silico toxicity evaluation has been performed for some derivatives, which shows the probable mutagenic, tumorigenic, irritant, and reproductive effects of compounds .

Future Directions

The future directions of research on 1,3,4-thiadiazole derivatives are likely to focus on further exploring their diverse biological activities and developing new derivatives with improved potency and safety profiles .

properties

IUPAC Name

1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-6-9-10-8(13-6)11-4-2-7(12)3-5-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBQUYBMLXRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one

CAS RN

1461705-50-9
Record name 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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